molecular formula C15H17N5O2 B11289538 N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11289538
M. Wt: 299.33 g/mol
InChI Key: VNECSTJFADYIIN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: Introduction of the acetamide group through acetylation reactions using acetic anhydride or acetyl chloride.

    Substitution Reactions: Introduction of the 4-ethylphenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or ethyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the oxo-imidazotriazole moiety.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
  • N-(4-chlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Uniqueness

N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is unique due to the presence of the 4-ethylphenyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C15H17N5O2/c1-3-10-4-6-11(7-5-10)17-13(21)8-12-14(22)18-15-16-9(2)19-20(12)15/h4-7,12H,3,8H2,1-2H3,(H,17,21)(H,16,18,19,22)

InChI Key

VNECSTJFADYIIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C

Origin of Product

United States

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